molecular formula C10H14N2 B015087 (+)-尼古丁 CAS No. 25162-00-9

(+)-尼古丁

货号 B015087
CAS 编号: 25162-00-9
分子量: 162.23 g/mol
InChI 键: SNICXCGAKADSCV-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Nicotine synthesis in plants involves the conversion of nicotinic acid (niacin) into nicotine through a series of enzymatic steps. In synthetic chemistry, several methods have been developed to synthesize nicotine and its derivatives, aiming at understanding its complex structure and biological activities. However, specific literature reviews on the synthesis of (+)-nicotine were not directly identified in the current search.

Molecular Structure Analysis

The molecular structure of nicotine consists of a pyridine and a pyrrolidine ring. This structure is crucial for its interaction with nicotinic acetylcholine receptors, where the nitrogen atoms play a key role in binding. The dual ring system of nicotine allows it to mimic the shape and electronic distribution of acetylcholine, facilitating its action as an agonist at nAChRs.

Chemical Reactions and Properties

Nicotine undergoes various chemical reactions, including oxidation and reduction. It is metabolically processed in the liver, primarily by the enzyme CYP2A6, to produce cotinine, which is further metabolized to trans-3'-hydroxycotinine. These metabolic pathways are significant for nicotine's clearance from the body and have implications for individual variability in nicotine addiction and treatment outcomes (Nakajima & Yokoi, 2005).

Physical Properties Analysis

Nicotine is a colorless to pale yellow oily liquid at room temperature, with a characteristic pungent odor and taste. It is highly soluble in water, alcohol, and ether. Its physical properties, including volatility and solubility, play a crucial role in its absorption and distribution in the body, affecting its pharmacokinetic profile.

Chemical Properties Analysis

Nicotine exhibits basic chemical properties due to the presence of a pyridine nitrogen, making it a weak base capable of forming salts with acids. This property is relevant for its storage and formulation in nicotine replacement therapies. Nicotine's chemical reactivity, including its susceptibility to oxidation, influences its stability and degradation.

References

  • Nakajima, M., & Yokoi, T. (2005). Interindividual variability in nicotine metabolism: C-oxidation and glucuronidation. Drug Metabolism and Pharmacokinetics, 20(4), 227-235. Link to source.

科学研究应用

  1. 治疗应用: 尼古丁因其在治疗多种神经系统疾病中的潜在治疗用途而受到探索,包括精神分裂症、阿尔茨海默病、帕金森病、抽动秽语综合征和溃疡性结肠炎(Perkins et al., 1996).

  2. 尼古丁依赖的药物开发: 对尼古丁成瘾的研究包括调查新化合物和现有药物的新应用,以及研究作用的分子、神经和行为机制(Morgan et al., 2010).

  3. 心理药理学: 尼古丁的心理药理学研究跨越分子到临床研究,影响烟草依赖的预防和治疗,以及全球监管政策(Henningfield et al., 2006).

  4. 戒烟: 尼古丁正被开发为一种药物,以帮助戒烟和治疗各种疾病(Heishman et al., 1997).

  5. 遗传关联研究: 基于本体的计算表示支持尼古丁成瘾的跨学科研究,突出潜在的相互作用并支持统计分析和因果建模(Thomas et al., 2009).

  6. 行为研究: 尼古丁对中枢神经系统有复杂的影响,影响大鼠的自发活动和老鼠的条件行为(Bovet et al., 1967).

  7. 尼古丁疫苗: 尼古丁疫苗是戒烟和潜在地预防未成年人尼古丁成瘾的概念(Wolters et al., 2014).

  8. 成瘾的神经生物学: 尼古丁成瘾的神经生物学涉及腹侧被盖区 (VTA) 内依赖多巴胺和 GABA 的神经系统之间的功能相互作用,介导尼古丁的心理效应(Laviolette & Kooy, 2004).

  9. 戒烟的 fMRI: 静息状态 fMRI 图像可以预测尼古丁依赖患者的复发,具有潜在的临床应用(Tahmassebi et al., 2018).

  10. 代谢和遗传因素: 对尼古丁代谢和遗传因素的研究有助于了解吸烟行为并改善治疗结果(Schievelbein, 1982; Lerman & Niaura, 2002).

作用机制

Target of Action

The primary target of (+)-Nicotine, also known as D-Nicotine, is the nicotinic acetylcholine receptor (nAChR), a type of ionotropic receptor. nAChRs are found in the central and peripheral nervous systems and play a crucial role in neurotransmission .

Mode of Action

(+)-Nicotine acts as an agonist at nAChRs, meaning it binds to these receptors and activates them. This binding opens the ion channel, allowing the flow of sodium and calcium ions into the neuron, and potassium ions out of the neuron . This ion movement depolarizes the neuron, creating an action potential that leads to the release of various neurotransmitters .

Biochemical Pathways

The activation of nAChRs by (+)-Nicotine affects several biochemical pathways. One of the most significant is the dopaminergic pathway, which is associated with reward and pleasure. The action potential triggered by (+)-Nicotine leads to the release of dopamine in the brain’s reward circuits, contributing to the addictive properties of nicotine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (+)-Nicotine are as follows:

These properties contribute to nicotine’s high bioavailability and rapid onset of action.

Result of Action

The molecular and cellular effects of (+)-Nicotine’s action include increased neurotransmitter release, altered neuron excitability, and changes in gene expression. These effects can lead to changes in mood, cognition, and behavior . Chronic use of nicotine can lead to desensitization and downregulation of nachrs, contributing to tolerance and dependence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Nicotine. For example, the presence of other substances, such as alcohol or certain medications, can affect nicotine metabolism and thereby influence its effects . Additionally, genetic factors, such as variations in the genes for nAChRs or metabolic enzymes, can influence individual responses to nicotine .

属性

IUPAC Name

3-[(2R)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046351
Record name D-Nicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Nicotine

CAS RN

25162-00-9
Record name (+)-Nicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25162-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Nicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42XNU684Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2′-cyanonicotine 3 (324 mg, 1.73 mmol) in toluene (12.4 mL) was treated at −78° C. with DIBALH (8.65 mL of a 1.0 M solution in hexane, 8.65 mmol). After the reaction mixture had been stirred for an additional 3 h at −78° C., it was quenched by slow addition of saturated aqueous solution of NH4Cl. The resulting mixture was allowed to warm to room temperature. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (CH2Cl2/CH3OH/NH4OH concd 95:5:0.1) to give (±)-2′-aminomethylnicotine 8 as a clear oil (195.1 mg, 1.02 mmol, 59%) as well as nicotine (11 mg, 0.07 mmol, 4%). 1H NMR (300 MHz, CDCl3): δ=8.60 (d, 1H, J=2.7 Hz, ArH), 8.48 (dd, 1H, J=1.8, 4.8 Hz, ArH), 7.64 (dt, 1H, J=8.1, 1.8 Hz, ArH), 7.28 (ddd, 1H, J=8.1, 4.8, 0.9 Hz, ArH), 3.21 (d, 1H, J=12.9 Hz), 3.03 (d, 1H, J=12.9 Hz), 3.00 (m, 1H), 2.74 (m, 1H), 2.18 (m, 2H), 2.17 (s, 3H, NCH3), 1.93 (m, 2H), 1.32 (bs, 2H, NH2). —13C NMR (75.3 MHz, CDCl3): δ=149.1 (CH), 148.0 (CH), 138.3 (C), 135.0 (CH), 123.2 (CH), 68.0 (C), 54.8 (CH2), 46.5 (CH2), 36.5 (CH2), 35.5 (CH3), 22.5 (CH2). HRMS (ESI) m/z: found for [M+H]+ 192.1490. Calcd for C11H17N3 192.1495.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Nicotine
Reactant of Route 2
(+)-Nicotine
Reactant of Route 3
Reactant of Route 3
(+)-Nicotine
Reactant of Route 4
Reactant of Route 4
(+)-Nicotine
Reactant of Route 5
Reactant of Route 5
(+)-Nicotine
Reactant of Route 6
Reactant of Route 6
(+)-Nicotine

Q & A

Q1: How does (+)-nicotine interact with the nervous system?

A: (+)-Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs) located throughout the central and peripheral nervous systems. [, , , , , , , ]

Q2: What are the downstream effects of (+)-nicotine binding to nAChRs?

A: Binding of (+)-nicotine to nAChRs leads to the opening of ion channels, allowing the flow of ions such as sodium and calcium. This depolarizes the neuron, leading to the release of various neurotransmitters, including dopamine, which contributes to the rewarding and addictive properties of nicotine. [, , , , ]

Q3: Can (+)-nicotine affect learning and memory?

A: Research suggests that acute nicotine administration can enhance hippocampus-dependent learning. Studies in mice have shown that nicotine can enhance contextual fear conditioning, a type of learning dependent on the hippocampus. This effect was not observed in mice lacking the c-Jun-N-Terminal Kinase 1 (JNK1), indicating its potential role in nicotine-mediated learning enhancement. []

Q4: Does (+)-nicotine influence the autonomic nervous system?

A: Yes, (+)-nicotine's interaction with the autonomic nervous system can impact heart rate dynamics, particularly during systemic inflammation. Studies in endotoxemic rats revealed that blocking the α7 nicotinic acetylcholine receptor (α7nACHR) further reduced heart rate variability and induced a febrile response. []

Q5: What is the molecular formula and weight of (+)-nicotine?

A5: The molecular formula of (+)-nicotine is C10H14N2, and its molecular weight is 162.23 g/mol.

Q6: Are there spectroscopic methods to identify (+)-nicotine?

A: Yes, techniques like mass spectrometry (MS) are utilized to identify and quantify (+)-nicotine in various matrices, including cigarette smoke and biological samples. []

Q7: Does (+)-nicotine possess any catalytic properties?

A7: The provided research does not focus on the catalytic properties of (+)-nicotine. Its primary role as a neurotransmitter receptor agonist is emphasized.

Q8: Have computational methods been applied to study (+)-nicotine and its interactions?

A8: While computational chemistry has been extensively used to study nAChRs and their interactions with ligands, the provided articles do not delve into specific simulations or QSAR models for (+)-nicotine.

Q9: How do structural modifications of (+)-nicotine affect its activity?

A: Research on Erabutoxin a (Ea), a sea snake toxin that also targets nAChRs, highlights the importance of specific amino acid residues for receptor binding and selectivity. While this research doesn't directly involve (+)-nicotine, it exemplifies how even minor structural alterations can significantly impact a molecule's interaction with nAChRs. []

Q10: What are some formulation strategies to improve (+)-nicotine's stability or bioavailability?

A10: The provided articles focus primarily on the pharmacological effects of (+)-nicotine and do not delve into specific formulation strategies.

Q11: How is (+)-nicotine absorbed, distributed, metabolized, and excreted in the body?

A: (+)-Nicotine is rapidly absorbed through various routes, including inhalation, oral mucosa, and transdermal. It is distributed widely in the body, metabolized primarily in the liver, and excreted mainly through urine. [, ]

Q12: What are some of the animal models used to study (+)-nicotine addiction and its effects?

A: Rodent models are commonly employed to investigate (+)-nicotine addiction. For example, rats performing tasks like the 5-choice serial reaction time task help researchers understand the impact of nicotine on impulsivity and reward-seeking behavior. []

Q13: What are some of the known toxic effects of (+)-nicotine?

A: (+)-Nicotine is a highly toxic substance, particularly at high doses. Acute toxicity can manifest as nausea, vomiting, dizziness, and in severe cases, seizures and respiratory failure. Chronic exposure is associated with various health issues, including cardiovascular diseases, respiratory diseases, and various cancers. [, , , ]

Q14: Are there specific drug delivery systems designed for (+)-nicotine?

A: Nicotine replacement therapies, such as patches, gum, and inhalers, utilize different drug delivery systems to provide controlled release and improve patient compliance during smoking cessation efforts. [, , ]

Q15: What analytical methods are used for (+)-nicotine detection and quantification?

A: Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS), is widely used for quantifying (+)-nicotine in biological samples like urine. This method allows for sensitive and specific measurement of nicotine levels. [, ]

Q16: How is (+)-nicotine analyzed in complex matrices like cigarette smoke?

A: Sophisticated analytical techniques are employed to analyze cigarette smoke, which is a complex mixture. This involves using techniques like gas chromatography coupled with mass spectrometry (GC-MS). Specific methods, like using polydimethylsiloxane (PDMS) packed sorption tubes, have proven effective in preconcentrating volatile and semi-volatile organic compounds, including nicotine, from air and gaseous samples. []

Q17: What are the environmental concerns associated with (+)-nicotine?

A: (+)-Nicotine, as a constituent of cigarette butts, poses significant environmental hazards. It leaches into the environment, contaminating soil and water sources. Its persistence in the environment and potential harm to aquatic life are areas of growing concern. []

Q18: What is the solubility of (+)-nicotine in different solvents?

A18: (+)-Nicotine is highly soluble in water and polar organic solvents such as ethanol and methanol. The research provided does not detail the specific solubility parameters in different solvents.

Q19: Are analytical methods for (+)-nicotine validated for accuracy, precision, and specificity?

A: Yes, analytical methods employed for quantifying (+)-nicotine in various matrices are rigorously validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. This ensures reliable and reproducible results. [, ]

Q20: What quality control measures are implemented in (+)-nicotine research and production?

A: Stringent quality control measures are crucial in (+)-nicotine research and, particularly, in the production of pharmaceutical-grade nicotine for nicotine replacement therapies. These measures include raw material testing, process control, stability testing, and analytical method validation. []

Q21: Can (+)-nicotine elicit an immune response?

A: While (+)-nicotine itself is not considered highly immunogenic, research is exploring the potential of using nicotine-based vaccines for smoking cessation. These vaccines aim to stimulate the immune system to produce antibodies against nicotine, thereby reducing its rewarding effects. []

Q22: Does (+)-nicotine interact with drug transporters in the body?

A: Yes, (+)-nicotine interacts with drug transporters, particularly those involved in its transport across the blood-brain barrier. For instance, it can inhibit the dopamine transporter (DAT), influencing dopamine levels in the brain. []

Q23: Can (+)-nicotine induce or inhibit drug-metabolizing enzymes?

A: Yes, (+)-nicotine is known to induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 (CYP) family. This induction can alter the metabolism of other drugs, potentially leading to drug interactions. []

Q24: Are there any viable alternatives or substitutes for (+)-nicotine in nicotine replacement therapies?

A: Currently, no FDA-approved alternatives or substitutes for (+)-nicotine are available in nicotine replacement therapies. Research continues to explore alternative approaches, including non-nicotine medications and behavioral therapies, for smoking cessation. [, ]

Q25: Are there efforts to address the environmental impact of (+)-nicotine waste, particularly cigarette butts?

A: Yes, there are ongoing efforts to mitigate the environmental impact of cigarette butts, which are a major source of (+)-nicotine pollution. These efforts include promoting biodegradable cigarette filters, encouraging responsible disposal, and developing technologies to recycle cigarette waste. []

Q26: What research infrastructure and resources are crucial for advancing (+)-nicotine research?

A26: Advanced research infrastructure, including well-equipped laboratories, access to animal models, and sophisticated analytical instruments (e.g., GC-MS, HPLC), are essential for conducting high-quality (+)-nicotine research. Additionally, collaboration between researchers from diverse fields, including pharmacology, neuroscience, toxicology, and environmental science, is crucial to address the multifaceted aspects of this compound.

Q27: What are some historical milestones in (+)-nicotine research?

A: Key milestones include the isolation and characterization of (+)-nicotine from tobacco, the discovery of nAChRs and their role in nicotine's effects, the development and widespread use of nicotine replacement therapies, and the growing understanding of the molecular mechanisms underlying nicotine addiction. []

Q28: How does (+)-nicotine research intersect with other scientific disciplines?

A: (+)-Nicotine research exemplifies cross-disciplinary collaboration. For instance, understanding its environmental impact requires collaboration between pharmacologists, environmental scientists, and toxicologists. Developing novel drug delivery systems for nicotine replacement therapies involves pharmaceutical scientists and engineers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。